molecular formula C8H14O B14445014 (2R)-Oct-3-YN-2-OL CAS No. 77889-05-5

(2R)-Oct-3-YN-2-OL

Cat. No.: B14445014
CAS No.: 77889-05-5
M. Wt: 126.20 g/mol
InChI Key: RRRODBVLAIUQDT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Significance in Chiral Alkynol Systems

The defining feature of (2R)-Oct-3-YN-2-OL is its chirality. Chirality, a term derived from the Greek word for hand, refers to a molecule that is non-superimposable on its mirror image. numberanalytics.com Such mirror-image isomers are called enantiomers. quicktakes.io The carbon atom at the second position in oct-3-yn-2-ol is a stereocenter because it is bonded to four different groups: a hydroxyl group, a methyl group, a propynyl (B12738560) group, and a hydrogen atom.

The "R" in this compound refers to the Cahn-Ingold-Prelog (CIP) priority rules, which assign a specific configuration (R for rectus or S for sinister) to a stereocenter. The spatial arrangement of these groups is critical because it influences the molecule's physical, chemical, and biological properties. numberanalytics.comlibretexts.org In a chiral environment, such as the active site of an enzyme, one enantiomer may fit perfectly and elicit a desired response, while the other may not fit at all or may even cause adverse effects. biyokimya.vetwikipedia.org Propargyl alcohols, the class of compounds to which this compound belongs, are versatile building blocks in organic synthesis because the alkyne and alcohol functional groups can be readily transformed into other functionalities. acs.org

Research Context and Importance of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is a major focus in modern organic chemistry, largely driven by the pharmaceutical industry. biyokimya.vetnumberanalytics.com The distinct biological activities of enantiomers were tragically highlighted by the thalidomide (B1683933) disaster in the 1950s and 60s, where one enantiomer was an effective sedative while the other was teratogenic. numberanalytics.com This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue guidelines requiring the development of single-enantiomer drugs. nih.gov

Enantiomerically pure compounds are crucial for several reasons:

Enhanced Therapeutic Efficacy: Often, only one enantiomer of a drug is responsible for its therapeutic effect. For example, the (S)-enantiomer of the anti-inflammatory drug ibuprofen (B1674241) is the active form. numberanalytics.com

Improved Safety: The other enantiomer can be inactive, less active, or cause undesirable or toxic side effects. biyokimya.vet

Applications Beyond Pharmaceuticals: Chirality is also important in agrochemicals, where one enantiomer of a pesticide may be more potent and less environmentally harmful, and in materials science for the development of materials with unique optical properties like chiral liquid crystals. numberanalytics.comnumberanalytics.com

The demand for enantiopure compounds like this compound stems from their potential as intermediates in the synthesis of these valuable chiral products. rsc.org

Historical Overview of Synthetic Approaches to Chiral Alcohols

The preparation of enantiomerically pure chiral alcohols has evolved significantly over the past century. Early methods relied on the separation of racemic mixtures (a 1:1 mixture of both enantiomers), a process known as resolution.

Historical and Modern Synthetic Strategies for Chiral Alcohols

Method Description Advantages Limitations
Classical Resolution Separation of a racemic mixture by reacting it with a single enantiomer of another chiral compound to form diastereomers, which have different physical properties and can be separated. Conceptually simple and widely applicable. The maximum theoretical yield for the desired enantiomer is only 50%. rsc.org
Chiral Pool Synthesis Utilization of naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. ru.nl Provides access to enantiomerically pure products. Limited by the availability and variety of natural chiral starting materials.
Asymmetric Catalysis The use of a small amount of a chiral catalyst to selectively produce one enantiomer from a prochiral starting material. This includes methods like asymmetric hydrogenation and asymmetric alkylation. ru.nlresearchgate.net High efficiency and selectivity, with the potential for 100% theoretical yield. Development of new catalysts can be challenging and expensive.

| Biocatalysis | The use of enzymes, such as alcohol dehydrogenases or lipases, to catalyze stereoselective reactions. rsc.orgacs.org | High enantioselectivity under mild reaction conditions. | Enzymes can be sensitive to reaction conditions and substrate scope may be limited. |

Specifically for propargyl alcohols like this compound, a key modern synthetic method is the asymmetric addition of a terminal alkyne to an aldehyde. wikipedia.org This reaction can be catalyzed by various chiral metal complexes, such as those based on zinc, titanium, or copper, to achieve high yields and excellent enantiomeric excesses. nih.govthieme-connect.com For instance, Carreira and co-workers developed a method using zinc triflate and N-methylephedrine that provides high enantioselectivity for a wide range of aldehydes. wikipedia.org These catalytic asymmetric methods represent the forefront of synthetic chemistry, enabling the efficient and selective production of valuable chiral building blocks. acs.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77889-05-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(2R)-oct-3-yn-2-ol

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-5H2,1-2H3/t8-/m1/s1

InChI Key

RRRODBVLAIUQDT-MRVPVSSYSA-N

Isomeric SMILES

CCCCC#C[C@@H](C)O

Canonical SMILES

CCCCC#CC(C)O

Origin of Product

United States

Asymmetric Synthetic Methodologies for 2r Oct 3 Yn 2 Ol

Chiral Pool Based Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy incorporates a pre-existing stereocenter into the target molecule. For the synthesis of chiral propargylic alcohols, compounds like terpenoid ketones or derivatives of sugars and amino acids can serve as the chiral source. nih.govresearchgate.net

Table 1: Examples of Chiral Pool Starting Materials and Key Transformations

Chiral Pool SourceKey IntermediateKey ReactionRef
(R)-PantolactoneChiral α-alkoxy-aldehydeDiastereoselective acetylide addition mdpi.com
Terpenoid ketonesChiral propargyl alcoholsMetal acetylide addition nih.gov
(R)-2,3-O-CyclohexylideneglyceraldehydeNot specifiedZn-mediated propargylation researchgate.net

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This method has been successfully applied to the synthesis of chiral alcohols. nih.gov

For the synthesis of chiral propargylic alcohols, a common approach involves attaching a chiral auxiliary to a carbonyl compound. The auxiliary then sterically guides the nucleophilic attack of an alkynyl reagent to one face of the carbonyl group, leading to the formation of one enantiomer of the propargylic alcohol in excess. For instance, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. Deprotonation and subsequent reaction are directed by the stereochemistry of the auxiliary. wikipedia.org While direct examples for (2R)-Oct-3-yn-2-ol are not prevalent in the provided results, the use of chiral auxiliaries like N,N-disubstituted ephedrine (B3423809) derivatives in the zinc-mediated reaction of alkynes with ketones to produce chiral propargylic alcohols with high enantiomeric purity has been reported. google.com

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionStereochemical OutcomeRef
PseudoephedrineAlkylation of amidessyn to methyl, anti to hydroxyl wikipedia.org
Isopropyl-2-(2'-hydroxyphenyl)oxazolinesCoordination to metal centerAsymmetric induction in complex formation nih.gov
CamphorsultamMichael addition, Claisen rearrangementHigh diastereoselectivity wikipedia.org

Enantioselective Catalysis in Alkynol Formation

Enantioselective catalysis is a powerful strategy that employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org This approach is often more efficient and atom-economical than using stoichiometric chiral reagents.

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal complexes with chiral ligands are widely used to catalyze the asymmetric addition of alkynes to aldehydes and ketones. sioc-journal.cn Various metals, including rhodium, ruthenium, and zinc, have been employed for this purpose. rsc.orgorganic-chemistry.orgacs.org

One of the most common methods is the enantioselective alkynylation of aldehydes. For example, the addition of alkynylzinc reagents to aldehydes can be catalyzed by chiral amino alcohols, such as N-methylephedrine or BINOL derivatives, in the presence of a zinc salt like Zn(OTf)₂. organic-chemistry.org These reactions can produce chiral propargylic alcohols in high yields and with excellent enantioselectivities. organic-chemistry.org Specifically, the catalytic asymmetric synthesis of (S)-(-)-Oct-1-yn-3-ol, a precursor to a prostaglandin (B15479496) side chain and a constitutional isomer of this compound, was achieved with 69% e.e. through the enantioselective addition of dipentylzinc (B225883) to an alkynyl aldehyde using a chiral catalyst. rsc.org Ruthenium(II) complexes modified with Josiphos ligands have also been shown to catalyze the reaction of alkynes with primary alcohols to form homoallylic alcohols with excellent regio-, diastereo-, and enantioselectivity. acs.org

Table 3: Examples of Transition Metal-Catalyzed Asymmetric Alkynylations

Metal/Ligand SystemSubstratesProduct TypeEnantiomeric Excess (ee)Ref
Zn(OTf)₂ / (+)-N-MethylephedrineTerminal alkynes and aldehydesPropargylic alcoholsHigh organic-chemistry.org
Ti(OiPr)₄ / BINOLAlkynylzinc reagents and aldehydesPropargylic alcoholsHigh organic-chemistry.org
Ru(II) / JosiphosAlkynes and primary alcoholsHomoallylic alcoholsup to 94% acs.org
(S)-(+)-(1-methylpyrrolidin-2-yl)diphenylmethanol / DialkylzincAlkynyl aldehydesSecondary alkynyl alcoholsup to 78% rsc.org

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has emerged as a powerful alternative to metal-based catalysis. researchgate.net Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and bifunctional catalysts like proline, have been successfully used in a variety of enantioselective reactions. bohrium.combeilstein-journals.orgyoutube.com

In the context of propargylic alcohol synthesis, organocatalysts can activate the substrates and control the stereochemistry of the reaction. For example, organocatalytic methods have been developed for the highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols, demonstrating the ability of organocatalysts to control chirality in reactions involving these motifs. researchgate.netrepec.orgnih.gov While a direct organocatalytic synthesis of this compound is not explicitly detailed, the principles of activating carbonyls with chiral amines (like proline) to form enamines for subsequent stereoselective additions are well-established and could be applied to this synthesis. youtube.com

Biocatalytic Transformations (Enzyme-Mediated Synthesis)

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive for green and sustainable chemical synthesis. oup.com Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly useful for the asymmetric reduction of prochiral ketones to chiral alcohols. researchgate.netnih.gov

The stereoselective reduction of a ketone precursor, oct-3-yn-2-one, using a suitable ketoreductase is a direct and powerful method to obtain this compound. The choice of enzyme is crucial, as different KREDs can exhibit opposite stereopreferences, allowing for the synthesis of either the (R) or (S) enantiomer of the alcohol. researchgate.net

The process involves the reduction of the carbonyl group, where the enzyme delivers a hydride from a cofactor, typically NADPH or NADH, to one of the two faces of the ketone. nih.gov The regeneration of the expensive cofactor is a key aspect of these processes and is often achieved by using a sacrificial alcohol like 2-propanol and a corresponding dehydrogenase. acs.org Numerous studies have demonstrated the successful application of KREDs for the synthesis of a wide variety of chiral alcohols with excellent enantiomeric excess (>99% ee) and high yields. researchgate.netnih.gov For example, the continuous biocatalytic synthesis of (R)-2-octanol has been demonstrated in an enzyme membrane reactor, showcasing the industrial potential of such biocatalytic reductions. rsc.org The application of ene-reductases for the asymmetric bioreduction of α,β-unsaturated ketones also highlights the versatility of enzymatic reductions in producing chiral building blocks. researchgate.net

Table 4: Key Features of Stereoselective Bioreductions

Enzyme ClassReaction TypeKey AdvantageTypical CofactorRef
Ketoreductases (KREDs)/Alcohol Dehydrogenases (ADHs)Asymmetric reduction of ketonesHigh enantioselectivity (>99% ee)NAD(P)H researchgate.netnih.gov
Ene-reductasesAsymmetric reduction of C=C bondsProduction of chiral saturated compoundsFMN/NAD(P)H researchgate.net
Kinetic Resolution through Enzymatic Processes

Kinetic resolution is a widely adopted technique for separating enantiomers from a racemic mixture, leveraging the differential reaction rates of the enantiomers with a chiral catalyst or reagent. acs.org Enzymatic processes, particularly those employing lipases, are highly effective for the kinetic resolution of secondary alcohols due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. acs.orgthieme-connect.comnih.gov

The most common approach for resolving racemic oct-3-yn-2-ol involves the enantioselective acylation of the alcohol. In this process, a lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. Lipase from Candida antarctica (often immobilized as Novozym 435) is frequently the biocatalyst of choice for resolving secondary alcohols. acs.orgthieme-connect.commdpi.com The (R)-enantiomer is typically acylated faster by these enzymes when using common acyl donors like vinyl acetate (B1210297), leading to the formation of (R)-oct-3-yn-2-yl acetate while the desired this compound, the slower-reacting enantiomer, is left behind in high enantiomeric purity. thieme-connect.dethieme-connect.de

The theoretical maximum yield for a standard kinetic resolution is 50% for the desired enantiomer. acs.org To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the starting material. acs.orgmdpi.com A transition metal catalyst, often a ruthenium complex, is used to continuously racemize the unreacted alcohol enantiomer. acs.orgmdpi.comrsc.org This allows the enzyme to theoretically convert the entire racemic starting material into a single, enantiomerically pure acylated product, which can then be hydrolyzed to yield the desired this compound in yields approaching 100%. acs.orgmdpi.com

Table 1: Representative Data for Enzymatic Kinetic Resolution of Secondary Alcohols

SubstrateBiocatalystAcyl DonorSolventConversion (%)Product (ee %)Reference
rac-oct-1-yn-3-olCandida antarctica lipaseVinyl acetateDiisopropyl ether40(R)-alcohol (85% ee), (S)-ester (90% ee) thieme-connect.de
rac-1-phenylethanolNovozym 435 / Ru-complex (DKR)Isopropenyl acetateToluene>96(R)-acetate (>99% ee) mdpi.com
rac-secondary alcoholsCandida antarctica lipase B (CALB)Ionic AnhydrideNot specified46-48E > 170 (High enantioselectivity) nih.gov

Diastereoselective Synthesis of this compound Precursors

An alternative to resolution is the direct asymmetric synthesis of the target molecule or its immediate precursors. Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule. This approach is powerful for constructing specific stereoisomers.

A key strategy for synthesizing precursors to chiral propargyl alcohols like this compound is the diastereoselective addition of an acetylide nucleophile to a chiral aldehyde. For example, the addition of a pentynylide anion to a chiral α-alkoxy aldehyde can proceed with high diastereoselectivity. The stereochemical outcome is often governed by factors such as chelation control or non-chelation models like the Felkin-Anh model. One study described a four-step asymmetric synthesis where the key step was a diastereoselective acetylide addition to a chiral α-alkoxy-aldehyde derived from (R)-pantolactone, which notably proceeded with Felkin selectivity. researchgate.net

Another powerful method involves the titanium-mediated reductive coupling of propargylic alcohols with aldehydes or ketones. This process can generate syn-1,3-diols with excellent diastereoselectivity. acs.org These diol products can serve as versatile precursors, which can be further manipulated to yield the target this compound. The reaction's diastereoselectivity is directed by the existing hydroxyl group on the propargylic alcohol substrate. acs.org Such methods provide a convergent approach to complex stereochemical arrays found in many polyketide natural products. acs.org

Table 2: Examples of Diastereoselective Synthesis of Propargylic Alcohol Precursors

Reaction TypeKey ReagentsPrecursor FormedDiastereoselectivityReference
Acetylide addition to chiral aldehydeAcetylide, Chiral α-alkoxy-aldehydeAcyclic propargyl alcoholHigh (Felkin selectivity) researchgate.net
Titanium-mediated reductive couplingPropargylic alcohol, Aldehyde, Ti(O-i-Pr)₄syn-1,3-diolExcellent (dr > 20:1) acs.org
Brønsted acid-catalyzed oxo-cyclizationPropargyl alcohol, Azlactone, BiNPO₄HC₂-azlactonized 2H-chromeneExcellent (≥19:1 dr) acs.org

Total Synthesis Strategies Incorporating Asymmetric Alkynol Formation

Chiral propargylic alcohols, including structures analogous to this compound, are valuable intermediates in the total synthesis of complex natural products. The alkyne functionality is exceptionally versatile, capable of acting as both a nucleophile (as an acetylide) and an electrophile (when activated by a transition metal), making it a strategic linchpin in synthetic planning. nih.govnih.gov

Similarly, the asymmetric total synthesis of Phomarol, a C25 steroid with a complex pentacyclic framework, also features the strategic formation of chiral alcohol functionalities. chinesechemsoc.org The synthesis involved a diastereoselective reduction to install a key hydroxyl group, demonstrating how the controlled formation of chiral centers, including those on alcohol-bearing carbons, is integrated into the construction of intricate molecular architectures. chinesechemsoc.org Furthermore, molybdenum-catalyzed alkynol cycloisomerization has been used as a key step in the asymmetric synthesis of nucleosides, where a chiral nonracemic alkynol is first prepared and then cyclized to form a furan (B31954) ring system, showcasing another synthetic application of these intermediates. acs.org These examples underscore the strategic importance of installing chiral alkynol moieties with high stereocontrol as a foundational step in building complex, biologically active molecules.

Advanced Reaction Mechanisms and Stereochemical Control Relevant to 2r Oct 3 Yn 2 Ol

Stereospecificity and Stereoselectivity in Reactions Involving (2R)-Oct-3-YN-2-OL

Stereospecificity and stereoselectivity are fundamental concepts in the reactions of chiral molecules like this compound. Stereospecific reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product. In contrast, stereoselective reactions are those where a preference for the formation of one stereoisomer over another is observed, regardless of the stereochemistry of the starting material.

In the context of this compound, its inherent chirality can influence the stereochemical course of a reaction. For instance, in reactions where the hydroxyl group or the adjacent stereocenter participates in the transition state, the (R)-configuration can direct the approach of reagents, leading to a specific stereoisomer of the product. This is often observed in intramolecular reactions or in reactions involving chiral catalysts that can interact with the chiral center of the substrate.

The dynamic kinetic resolution (DKR) of propargylic alcohols is a powerful strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of a racemic mixture into a single enantiomer of a product with a yield of up to 100%. encyclopedia.pub For propargylic alcohols, this process often involves a lipase (B570770) for the kinetic resolution step (acylation) and a metal catalyst (e.g., based on vanadium, ruthenium, or palladium) to facilitate the racemization of the unreacted alcohol. mdpi.comencyclopedia.pub The choice of solvent can be critical in these reactions to suppress side reactions like the Meyer-Schuster rearrangement. mdpi.comencyclopedia.pub

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (%)Reference
Lipase/V-MPS4Tertiary cyclohexenolsSecondary allylic esters (R)HighHigh mdpi.com
CAL-B/Pd catalystChiral benzyl (B1604629) alcohols(R)-estersup to 8999 encyclopedia.pub
Lipase/Vanadium catalystPropargylic alcohols(R)-esters70-9981-99 mdpi.comencyclopedia.pub

Mechanistic Investigations of Chiral Propargylic Alcohol Transformations

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. msu.edulibretexts.org For propargylic systems, several types of pericyclic rearrangements are significant.

The Claisen rearrangement , a mdpi.commdpi.com-sigmatropic rearrangement, can be applied to propargyl vinyl ethers to synthesize allenic aldehydes or esters. scispace.com This reaction involves the thermal or acid-catalyzed rearrangement of a propargyl vinyl ether, formed in situ from a propargyl alcohol, to an allene. scispace.com The stereochemistry of the starting propargylic alcohol can influence the axial chirality of the resulting allene. scispace.com

The Meyer-Schuster rearrangement is another important transformation of propargylic alcohols, which typically occurs under acidic conditions to yield α,β-unsaturated carbonyl compounds. researchgate.net This rearrangement proceeds through an allenol intermediate. researchgate.net While often considered a competing side reaction in processes like dynamic kinetic resolution, its mechanism provides insight into the reactivity of propargylic alcohols. mdpi.comencyclopedia.pub

mdpi.comencyclopedia.pub-Sigmatropic rearrangements are also relevant, particularly those involving ylides derived from allylic or propargylic systems. organicchemistrydata.org These rearrangements proceed through a five-membered cyclic transition state and can be highly stereoselective. organicchemistrydata.org

The synthesis of chiral propargylic alcohols, including this compound, often relies on the enantioselective nucleophilic addition of an alkyne to a carbonyl group. nih.govwikipedia.org This can be achieved through the use of chiral catalysts or stoichiometric chiral reagents. The addition of a terminal alkyne to an aldehyde is a convergent approach to propargylic alcohols and avoids issues of decomposition or isomerization that can occur with other methods. nih.gov

The mechanism typically involves the deprotonation of the terminal alkyne to form a metal acetylide, which then acts as the nucleophile. wikipedia.org In asymmetric catalysis, a chiral ligand coordinates to the metal, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl, leading to the preferential formation of one enantiomer of the propargylic alcohol. nih.govnih.gov Zinc-based catalysts with chiral ligands like ProPhenol have been shown to be highly effective for this transformation, allowing for the synthesis of a wide range of enantioenriched propargylic alcohols in high yield and enantioselectivity. nih.gov

Catalyst/LigandReactantsProductKey FeaturesReference
Zn(OTf)₂ / Amino alcoholα-ketoesters, alkynesTertiary propargylic alcoholsExcellent yields and enantioselectivities nih.gov
ProPhenol / DialkylzincAldehydes, alkynesSecondary propargylic alcoholsHigh yield and enantioselectivity, broad substrate scope nih.gov
Chiral bifunctional phosphine (B1218219) ligand / Gold catalystAldehydes, alkynesHomopropargylic alcoholsExcellent enantiomeric excesses and high trans-selectivities researcher.life

The alkyne moiety in this compound is a versatile functional group for carbon-carbon bond formation. numberanalytics.com Radical chain reactions mediated by reagents like tributyltin hydride can be used to form C-C bonds. libretexts.org In these reactions, a carbon radical is generated, which can then add to an alkene or alkyne. libretexts.org

Cross-coupling reactions, such as the Sonogashira reaction, are powerful methods for forming C-C bonds by coupling terminal alkynes with aryl or vinyl halides. chemistry.coach This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. chemistry.coach The mechanism involves the oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination to form the coupled product. chemistry.coach

Metal-Catalyzed Alkyne Reactivity and Stereochemical Outcome

Palladium catalysts are widely used to activate alkynes and control the stereochemical outcome of their reactions. acs.org In the context of chiral propargylic alcohols, palladium catalysis can be employed for various transformations, including cross-coupling, cyclization, and isomerization reactions. acs.orgacs.org

For example, palladium-catalyzed aminoalkynylation of O-phenyl hydroxamic ethers with terminal alkynes can produce chiral isoindolinones with high enantioselectivity. chemistryviews.org The stereochemical outcome is controlled by a chiral phosphine ligand coordinated to the palladium center. chemistryviews.org

Palladium catalysts can also facilitate the isomerization of alkynes to allenes. acs.org A one-pot method for the synthesis of chiral allenes from alkynes has been developed using a palladium catalyst in conjunction with DBU, which promotes both the isomerization and the deracemization of the resulting allene. acs.org

The Larock indole (B1671886) synthesis, a palladium-catalyzed annulation of o-iodoanilines with internal alkynes, has been adapted for the atroposelective synthesis of N-N axially chiral indoles using a chiral phosphoramidite (B1245037) ligand. nih.gov This ligand plays a crucial role in controlling the enantioselectivity of the cyclization. nih.gov

Furthermore, palladium(II)-catalyzed enyne coupling reactions, initiated by the acetoxypalladation of an alkyne, can lead to the formation of carbo- and heterocycles. organic-chemistry.org The use of chiral nitrogen-containing ligands can induce moderate enantioselectivity in these reactions. organic-chemistry.org

Ruthenium-Catalyzed Cycloadditions

Ruthenium complexes are effective catalysts for various cycloaddition reactions involving alkynes. chesci.com These reactions, such as [2+2], [2+2+2], and [3+2] cycloadditions, provide efficient pathways to construct complex cyclic and heterocyclic structures. chesci.comresearchgate.net

In the context of propargylic alcohols like this compound, ruthenium catalysts can facilitate intramolecular cycloadditions. For instance, ruthenium-catalyzed intramolecular cyclization of propargylic alcohols bearing an alkene moiety can lead to the formation of chiral chromanes, thiochromanes, and tetrahydroquinolines. rsc.org The proposed mechanism for these transformations often involves the formation of a ruthenium-allenylidene intermediate. rsc.orgsnnu.edu.cn This intermediate is generated by the reaction of a coordinatively unsaturated ruthenium complex with the propargylic alcohol. snnu.edu.cn Subsequent intramolecular attack of a nucleophile, such as an alkene, on the γ-carbon of the allenylidene ligand dictates the stereochemical outcome of the cyclized product. rsc.org

A notable application is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), which regioselectively yields 1,5-disubstituted 1,2,3-triazoles. chesci.comchalmers.seorganic-chemistry.org This reaction complements the more common copper-catalyzed variant that produces 1,4-isomers. organic-chemistry.org The mechanism of RuAAC is thought to proceed through an oxidative coupling of the azide (B81097) and the alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgresearchgate.net The regioselectivity is controlled by the initial carbon-nitrogen bond formation between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide. researchgate.net

Table 1: Overview of Ruthenium-Catalyzed Cycloadditions Involving Alkynes
Reaction TypeCatalyst TypeKey IntermediateProduct TypeReference
Intramolecular CyclizationDiruthenium complexesRuthenium-allenylideneChiral heterocycles (chromanes, etc.) rsc.orgsnnu.edu.cn
Azide-Alkyne Cycloaddition (RuAAC)[Cp*RuCl] complexesRuthenacycle1,5-disubstituted 1,2,3-triazoles chalmers.seorganic-chemistry.orgresearchgate.net
[2+2+2] CycloadditionRu(II) complexesNot specifiedBicyclic pyridines rsc.org

Other Transition Metal Catalysis

Beyond ruthenium, a variety of other transition metals catalyze important transformations of propargylic alcohols. numberanalytics.com These reactions often proceed through different intermediates, such as allenylidene or allenyl species, depending on the metal and reaction conditions. snnu.edu.cn

Copper catalysis has seen significant progress in asymmetric propargylic substitution (APS) reactions. rsc.org While early work focused on propargylic esters, recent developments have enabled the use of propargylic alcohols as starting materials. rsc.org A key challenge has been the endergonic nature of the reaction between a propargylic alcohol and a copper complex. rsc.org The development of bifunctional N,N,P-ligands has overcome this barrier by acting as a base to promote in situ esterification of the alcohol, followed by copper-catalyzed activation of the resulting ester. rsc.org This methodology allows for the substitution with N-, C-, and O-nucleophiles in good yields and high enantioselectivities. rsc.org

Palladium and nickel are also prominent in catalyzing propargylic substitutions, particularly with derivatives of propargylic alcohols bearing an internal alkyne. researchgate.net These reactions typically proceed via the formation of allenyl intermediates. snnu.edu.cn Dual catalytic systems, combining a transition metal with a photoredox catalyst, have enabled enantioselective propargylic substitutions with alkyl radicals. researchgate.net In such systems, the photoredox catalyst generates the alkyl radical, while the chiral transition metal complex controls the stereochemistry of the addition to the propargylic substrate. researchgate.net

Table 2: Examples of Other Transition Metal-Catalyzed Reactions of Propargylic Alcohols
MetalReaction TypeKey IntermediateLigand/Co-catalystProduct TypeReference
CopperAsymmetric Propargylic SubstitutionActivated propargylic esterChiral N,N,P-ligandPropargylic substitution products rsc.org
Palladium/NickelPropargylic SubstitutionAllenyl intermediateVariousPropargylated products snnu.edu.cnresearchgate.net
RhodiumReductive CouplingMetal hydrideChiral bisphosphine ligandsHomoallylic alcohols rsc.org

Hydrogen Transfer and Reduction Mechanisms for Chiral Alcohols

Hydrogen transfer reactions represent a crucial class of transformations for the synthesis and modification of chiral alcohols. mdpi.com These reactions, particularly asymmetric transfer hydrogenation (ATH), offer a mild and selective method for the reduction of ketones to chiral alcohols. ajchem-b.com

In the context of molecules like this compound, which contain both an alcohol and an alkyne, hydrogen transfer can be employed in several ways. One approach is the one-pot conversion of alkynes to chiral alcohols through a tandem hydration/asymmetric transfer hydrogenation process. rsc.org This involves the initial hydration of the alkyne to a ketone, followed by the in-situ asymmetric reduction to the chiral alcohol. rsc.org Ruthenium complexes, particularly those with chiral diamine ligands, are often used for the ATH step. ajchem-b.comrsc.org The mechanism of transfer hydrogenation typically involves the formation of a metal-hydride intermediate from a hydrogen donor, such as an alcohol or formic acid. mdpi.comresearchgate.net This hydride is then transferred to the carbonyl substrate. mdpi.com

The direct reduction of the alkyne moiety in a propargylic alcohol can also be achieved. While strong hydrides like lithium aluminum hydride can reduce propargylic alcohols, these reactions are not always stereoselective. rushim.ruacs.org More controlled reductions can be achieved using transition metal catalysis. For instance, Cp2Zr(H)Cl has been shown to react with the zinc or magnesium alkoxides of propargylic alcohols to produce allenes with a high degree of chirality transfer. researchgate.net

Derivatization and Complex Molecule Synthesis Utilizing 2r Oct 3 Yn 2 Ol

Synthetic Transformations of the Hydroxyl Functionality

The secondary hydroxyl group in (2R)-oct-3-yn-2-ol is a key site for a variety of synthetic modifications, including etherification, esterification, and protection, allowing for its incorporation into more complex structures while retaining the crucial stereochemical information at the C-2 position.

Etherification: The hydroxyl group can be converted into various ethers to introduce different functionalities or protecting groups. For instance, reaction with alkyl halides in the presence of a base like sodium hydride leads to the formation of the corresponding alkyl ethers. Silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are commonly employed as protecting groups due to their ease of introduction and selective removal under specific conditions.

Esterification: Esterification of the hydroxyl group is another common transformation. This can be achieved by reacting this compound with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine or triethylamine. The formation of benzoate esters, for example, can serve as a protecting group or as a means to introduce a chromophore for analytical purposes. Additionally, the synthesis of sulfonate esters, such as mesylates and tosylates, from the corresponding sulfonyl chlorides, transforms the hydroxyl group into a good leaving group, facilitating nucleophilic substitution reactions.

Transformation Reagents and Conditions Product Type Purpose
EtherificationAlkyl halide, NaHAlkyl etherIntroduction of functional groups
SilylationTMSCl or TBDMSCl, imidazoleSilyl etherProtection of the hydroxyl group
EsterificationAcyl chloride or anhydride, pyridineEsterProtection, introduction of chromophores
SulfonylationMsCl or TsCl, Et3NSulfonate esterActivation for nucleophilic substitution

Chemical Modifications of the Alkyne Moiety

The terminal alkyne functionality in this compound is a versatile handle for carbon-carbon bond formation and other transformations, enabling the elongation of the carbon chain and the introduction of new functional groups.

Sonogashira Coupling: The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the direct connection of the oct-3-yn-2-ol framework to various aromatic and vinylic systems, providing access to a wide range of conjugated enynes and arylalkynes.

Hydroboration-Oxidation: The hydroboration-oxidation of the alkyne moiety can be controlled to yield either an aldehyde or a ketone, depending on the regioselectivity of the hydroboration step. Using reagents like disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation with hydrogen peroxide and a base typically leads to the formation of an aldehyde.

Reduction of the Alkyne: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane. Catalytic hydrogenation with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) affords the corresponding (Z)-alkene. In contrast, reduction with sodium in liquid ammonia yields the (E)-alkene. Complete saturation to the corresponding alkane can be achieved by hydrogenation over a platinum or palladium catalyst.

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition (a "click" reaction) to form triazoles, or Diels-Alder reactions with suitable dienes to construct cyclic structures.

Reaction Reagents and Conditions Product Type
Sonogashira CouplingAryl/vinyl halide, Pd catalyst, Cu(I) cocatalyst, baseArylalkyne or enyne
Hydroboration-Oxidation1. Disiamylborane or 9-BBN; 2. H2O2, NaOHAldehyde
Partial Reduction (cis)H2, Lindlar's catalyst(Z)-Alkene
Partial Reduction (trans)Na, liquid NH3(E)-Alkene
Full ReductionH2, Pt/C or Pd/CAlkane
Azide-Alkyne CycloadditionOrganic azide (B81097), Cu(I) catalystTriazole

This compound as a Chiral Synthon in Natural Product Synthesis

The defined stereochemistry of this compound makes it an attractive chiral building block for the total synthesis of natural products. The chiral center at C-2 can be transferred to the target molecule, controlling the stereochemical outcome of key bond-forming reactions. While specific examples of the direct use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, chiral propargyl alcohols of similar structure are widely employed. The synthetic transformations discussed above, such as the stereoselective reduction of the alkyne and the functionalization of the hydroxyl group, are fundamental strategies in constructing the carbon skeletons of many complex natural products, including polyketides and macrolides.

Construction of Biologically Relevant Scaffolds and Advanced Intermediates

The derivatization of this compound provides access to a variety of advanced intermediates and molecular scaffolds with potential biological activity. The combination of the chiral alcohol and the versatile alkyne allows for the construction of diverse molecular architectures. For instance, the products of Sonogashira coupling can serve as precursors to complex aromatic and heterocyclic systems. Furthermore, the triazoles formed from azide-alkyne cycloaddition reactions are known to be important pharmacophores in medicinal chemistry. The ability to introduce various substituents and functional groups through the derivatization of both the hydroxyl and alkyne moieties allows for the generation of libraries of compounds for biological screening.

Development of Novel Reagents and Ligands Derived from Chiral Alkynols

Chiral alkynols, including this compound, have the potential to be converted into novel chiral reagents and ligands for asymmetric catalysis. The hydroxyl group can be used as an anchoring point for coordination to a metal center, while the stereocenter can induce enantioselectivity in catalytic transformations. For example, the synthesis of chiral phosphine (B1218219) ligands derived from chiral alcohols is a well-established strategy in asymmetric catalysis. Although the development of specific ligands or reagents derived directly from this compound is not widely reported, the structural motif of a chiral propargyl alcohol provides a valuable platform for the design and synthesis of new chiral auxiliaries and catalysts.

Analytical and Spectroscopic Methodologies for Stereochemical Elucidation

Chiral Chromatographic Techniques (e.g., GC, HPLC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for separating enantiomers and quantifying their relative amounts, expressed as enantiomeric excess (ee). This is critical in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent.

Gas Chromatography (GC): Chiral GC columns, often packed with cyclodextrin (B1172386) derivatives, are effective for separating volatile enantiomers like alkynols. chromatographyonline.comlibretexts.org The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. libretexts.orggcms.cz For instance, the enantiomeric excess of chiral alcohols can be determined by GC analysis using a chiral stationary phase. thieme-connect.deuni-muenchen.de The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation. gcms.cz

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for the separation of enantiomers. science.gov It utilizes chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®), which can effectively resolve a wide range of racemic compounds, including alcohols. science.govnih.gov The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. researchgate.net The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. libretexts.org The development of a successful chiral HPLC method often involves screening different chiral columns and mobile phase compositions to optimize resolution. science.govorientjchem.org

Table 1: Chiral Chromatography Data for Alkynol Enantiomeric Separation

Technique Chiral Stationary Phase (Example) Mobile Phase/Conditions (Example) Analyte Example Observation
Chiral GC Rt-βDEXsa (cyclodextrin-based) Temperature programming 1-octen-3-ol Baseline separation of enantiomers achieved. gcms.cz
Chiral HPLC Chiralpak IC Methanol/Ethanol/Diethyl amine (R,R)- and (S,S)-2,8-diazabicyclo[4.3.0]nonane Baseline separation with resolution >1.5. orientjchem.org
Chiral HPLC Chiralcel OD-H Isopropanol/Hexane Chiral alcohol Determination of enantiomeric excess. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry. libretexts.org While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms, advanced NMR techniques are required to assign the absolute configuration. mdpi.com

To determine the stereochemistry at the chiral center of (2R)-Oct-3-YN-2-OL, chiral derivatizing agents (CDAs) are often employed. These reagents, themselves chiral and enantiomerically pure, react with the alcohol to form diastereomers. These diastereomers exhibit distinct NMR spectra, with observable differences in the chemical shifts (Δδ) of the protons near the stereocenter. The magnitude and sign of these differences can be correlated to the absolute configuration of the original alcohol based on established models for the specific CDA used. rsc.org Another approach involves the use of chiral solvating agents, which form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Table 2: Representative NMR Data for Oct-3-yn-2-ol

Nucleus Chemical Shift (δ) Range (ppm) Multiplicity (Typical) Assignment
¹H ~0.9 t -CH₃ (terminal)
¹H ~1.4 m -CH₂- (alkyl chain)
¹H ~1.5 d -CH(OH)CH₃
¹H ~2.2 t -C≡C-CH₂-
¹H ~4.4 q -CH (OH)CH₃
¹³C ~14 -C H₃ (terminal)
¹³C ~22, 31 -C H₂- (alkyl chain)
¹³C ~25 -CH(OH)C H₃
¹³C ~58 -C H(OH)CH₃
¹³C ~80, 85 -CC -

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a generalized representation for the racemic mixture, oct-3-yn-2-ol. nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. wikipedia.org For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (126.20 g/mol ). nih.gov

The fragmentation pattern in the mass spectrum offers valuable clues about the molecule's structure. In alcohols, a common fragmentation pathway is the loss of a water molecule (H₂O), resulting in a peak at [M-18]⁺. savemyexams.com Another characteristic fragmentation is the cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org For oct-3-yn-2-ol, this would lead to the loss of an ethyl group or a propyl group from the alkyne side, or a methyl group from the alcohol side, generating characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the molecule. mdpi.com While standard MS does not differentiate between enantiomers, it can be coupled with chiral chromatography (GC-MS or LC-MS) to analyze the mass spectra of the separated enantiomers. nih.govnih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for Oct-3-yn-2-ol

m/z Value Possible Fragment Ion Interpretation
126 [C₈H₁₄O]⁺ Molecular Ion (M⁺)
111 [C₇H₁₁O]⁺ Loss of CH₃
108 [C₈H₁₂]⁺ Loss of H₂O
97 [C₆H₉O]⁺ Loss of C₂H₅
83 [C₅H₇O]⁺ Loss of C₃H₇
43 [C₃H₇]⁺ or [C₂H₃O]⁺ Propyl cation or Acetyl-like cation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. savemyexams.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its alcohol and alkyne functionalities. msu.edu

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadness resulting from hydrogen bonding. orgchemboulder.comvscht.cz The C-O stretching vibration would appear in the 1000-1300 cm⁻¹ region. vscht.cz The presence of the internal alkyne (C≡C) is confirmed by a weak to medium, sharp absorption band in the range of 2100-2260 cm⁻¹. orgchemboulder.comutdallas.edu The C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chain and methyl group would be observed just below 3000 cm⁻¹. vscht.czlibretexts.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Bond Vibration Functional Group
~3300 (broad) O-H stretch Alcohol
~2960-2850 C-H stretch (sp³) Alkane
~2260-2100 (weak, sharp) C≡C stretch Alkyne
~1375 C-H bend CH₃
~1050 C-O stretch Secondary Alcohol

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., neat liquid, solution). utdallas.edu

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. wikipedia.orglibretexts.org This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms. univ-rennes1.frmdpi.com

For this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of the (R) configuration at the C2 stereocenter. iucr.org The crystallographic data provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com In cases where the molecule itself does not crystallize well, it can be derivatized with a molecule containing a heavy atom to facilitate crystallization and the determination of the absolute configuration through anomalous dispersion effects. acs.org

Emerging Research Frontiers and Computational Studies

Development of Novel Asymmetric Catalytic Systems for Alkyne Functionalization

The asymmetric functionalization of alkynes is a cornerstone for producing chiral molecules. While traditional methods often relied on stoichiometric chiral reagents, contemporary research emphasizes the development of catalytic systems that can generate stereocenters with high fidelity and efficiency. Transition metal catalysis, organocatalysis, and biocatalysis represent the most promising frontiers in this field. nih.gov

Transition metal complexes, in particular, have proven highly effective as chiral catalysts for the enantioselective synthesis of propargyl alcohols. These systems operate by using a chiral ligand to create a three-dimensional environment around the metal center, which preferentially directs the formation of one enantiomer over the other. For the synthesis of a molecule like (2R)-Oct-3-yn-2-ol, this typically involves the catalytic addition of a terminal alkyne (1-hexyne) to an aldehyde (acetaldehyde).

Recent breakthroughs include the use of cooperative catalytic systems, such as rhodium-silver catalysts for C-H alkynylation, and gold-catalyzed difunctionalization of alkynes. acs.orgacs.org Moreover, catalyst systems based on titanium, zinc, and chiral ligands like BINOL have been successfully employed in the asymmetric addition of diynes to aldehydes, achieving high enantioselectivities. nih.gov Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful, metal-free alternative for asymmetric alkyne transformations. nih.govresearchgate.net

Table 1: Comparison of Catalytic Systems for Asymmetric Alkyne Additions
Catalyst System TypeKey Metals/ComponentsTypical ReactionAdvantages
Transition Metal CatalysisRh, Ag, Au, Cu, Ti, ZnAlkynylation of aldehydes, C-H functionalizationHigh activity, broad substrate scope, high enantioselectivity. nih.gov
OrganocatalysisChiral Phosphoric Acids, Thioureas, Proline derivativesConjugate additions, aza-Michael reactions. researchgate.netnih.govMetal-free, environmentally benign, robust. researchgate.net
BiocatalysisEnzymes (e.g., Lipases, Ketoreductases)Kinetic resolution of racemic alcohols. mdpi.comHigh selectivity, mild reaction conditions, environmentally friendly.

Green Chemistry Principles in Chiral Alkynol Synthesis

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edu The synthesis of chiral alkynols is increasingly being viewed through the lens of sustainability, guided by the twelve principles of green chemistry.

Key principles applied in this context include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are required in smaller amounts and can be recycled, reducing waste. yale.edu This is a fundamental shift away from older methods that used stoichiometric amounts of organometallic reagents.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic additions of alkynes to aldehydes are inherently atom-economical.

Safer Solvents and Auxiliaries: Efforts are being made to replace toxic and volatile organic solvents. acs.org For instance, the use of bio-based solvents like Cyrene has been demonstrated for rhodium-catalyzed C-H alkynylation, offering a more sustainable alternative. acs.org

Design for Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure reduces the environmental and economic impact of the process. yale.edu

Use of Renewable Feedstocks: The development of chiral selectors and catalysts from renewable or biodegradable materials, such as biopolymers and natural products, aligns with green chemistry goals.

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of asymmetric catalysis. rsc.orgrsc.org DFT calculations provide deep insights into reaction pathways, transition state geometries, and the origins of selectivity, which are often difficult to probe experimentally. acs.orgbeilstein-journals.org

In the context of synthesizing chiral alkynols, DFT studies have been employed to:

Elucidate Catalytic Cycles: DFT calculations help map out the entire catalytic cycle, identifying key intermediates and transition states. acs.org For example, studies on rhodium-catalyzed alkynylation have detailed the steps of C-H activation, migratory insertion, and reductive elimination. rsc.org

Understand Selectivity: Computational models can explain the origins of regioselectivity and enantioselectivity. rsc.org Distortion-interaction analysis can reveal how steric and electronic effects of the substrate and catalyst influence the outcome of the reaction, such as during the alkyne insertion step. rsc.org

Rationalize Catalyst Performance: By modeling the interaction between the catalyst, ligands, and substrates, researchers can understand why certain catalysts are more effective than others. This knowledge is crucial for the rational design of new, more efficient catalytic systems. nih.gov For instance, computational approaches have successfully informed the selection of optimal bis(oxazoline) ligands for copper-catalyzed alkynylations to achieve high enantiomeric excess. nih.gov

Innovative Strategies for High Enantioselectivity and Efficiency

Achieving near-perfect enantioselectivity and high efficiency is the ultimate goal in asymmetric synthesis. Researchers are continually developing innovative strategies to meet this challenge. One powerful approach is the merging of different catalytic modes, such as combining photochemistry with organocatalysis, to achieve novel transformations of alkynes in a highly enantioselective and atom-economic fashion. nih.gov

Another key strategy is Dynamic Kinetic Resolution (DKR) . Standard kinetic resolution of a racemic alcohol is limited to a theoretical maximum yield of 50% for a single enantiomer. mdpi.com DKR overcomes this limitation by combining the enzymatic resolution of the alcohol with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the starting racemic mixture into a single, enantiomerically pure product. This method has been successfully applied to a variety of secondary alcohols using a combination of lipases for resolution and metal catalysts (e.g., Ruthenium complexes) for racemization. mdpi.com

Furthermore, the development of highly selective biocatalysts, such as engineered enzymes, offers a green and efficient route to chiral molecules. Biocatalysis often proceeds under mild conditions with exceptional selectivity, making it an attractive method for producing enantiomerically pure pharmaceuticals.

Table 2: Advanced Strategies for Enantioselective Synthesis
StrategyDescriptionPotential Advantage
Hybrid CatalysisCombines different catalytic methods (e.g., photochemistry and organocatalysis) in one pot. nih.govEnables novel transformations, improves atom economy. nih.gov
Dynamic Kinetic Resolution (DKR)Combines kinetic resolution with in-situ racemization of the undesired enantiomer. mdpi.comAllows for theoretical yields up to 100% of a single enantiomer. mdpi.com
Engineered BiocatalysisUtilizes modified enzymes to catalyze specific reactions with high activity and selectivity. Environmentally benign, operates under mild conditions, high enantioselectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.